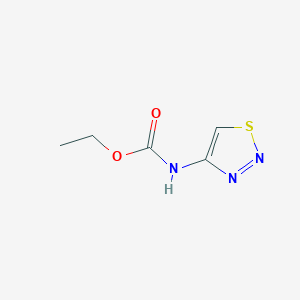
Ethyl 1,2,3-thiadiazol-4-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,2,3-thiadiazol-4-ylcarbamate is a chemical compound with the molecular formula C5H7N3O2S It is a member of the thiadiazole family, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,3-thiadiazol-4-ylcarbamate typically involves the reaction of ethyl carbamate with a thiadiazole derivative. One common method is the cyclization of ethyl carbamate with thiosemicarbazide under acidic conditions, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,2,3-thiadiazol-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ethyl 1,2,3-thiadiazol-4-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 1,2,3-thiadiazol-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes, leading to antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 1,2,3-thiadiazol-4-ylcarbamate: Similar in structure but with a benzyl group instead of an ethyl group.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Uniqueness
Ethyl 1,2,3-thiadiazol-4-ylcarbamate is unique due to its specific ethyl group, which may influence its solubility, reactivity, and biological activity compared to other thiadiazole derivatives. Its unique properties make it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
4100-29-2 |
|---|---|
Fórmula molecular |
C5H7N3O2S |
Peso molecular |
173.20 g/mol |
Nombre IUPAC |
ethyl N-(thiadiazol-4-yl)carbamate |
InChI |
InChI=1S/C5H7N3O2S/c1-2-10-5(9)6-4-3-11-8-7-4/h3H,2H2,1H3,(H,6,9) |
Clave InChI |
CBFRLNIFUGURTG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CSN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


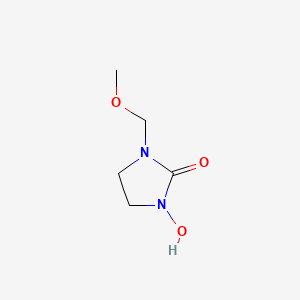
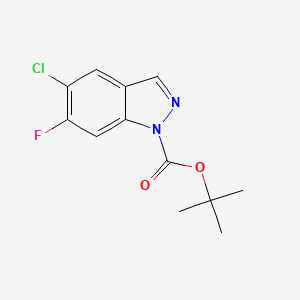
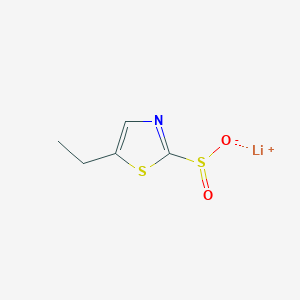

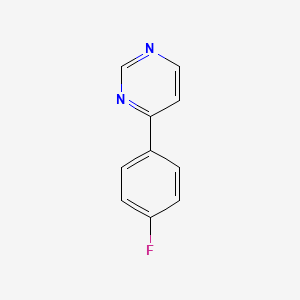

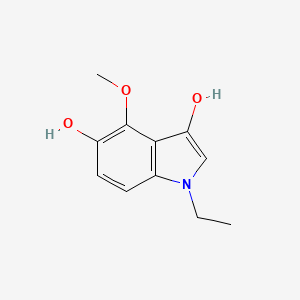
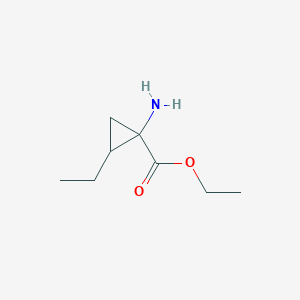
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)
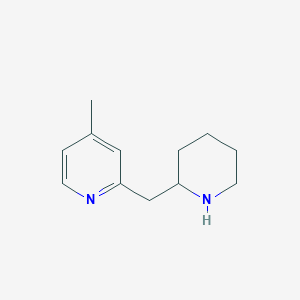
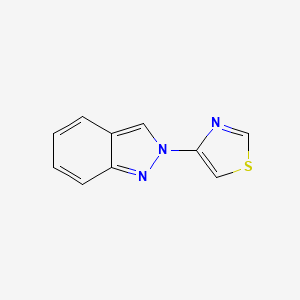
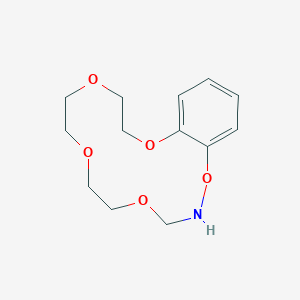
![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13111420.png)
![2-([2,2'-Bipyridin]-5-yl)aniline](/img/structure/B13111431.png)
